

Application Notes and Protocols: AL-8810

Isopropyl Ester in Uveoscleral Outflow Research

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Compound of Interest

Compound Name: *AL 8810 isopropyl ester*

Cat. No.: *B15570507*

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Introduction

AL-8810 is a selective and competitive antagonist of the prostaglandin F2 α (FP) receptor. In ophthalmic research, particularly in the study of glaucoma, AL-8810 isopropyl ester serves as a critical pharmacological tool to investigate the mechanisms of uveoscleral outflow, the secondary pathway for aqueous humor drainage from the eye. Prostaglandin F2 α (PGF2 α) analogs, a first-line treatment for elevated intraocular pressure (IOP), are known to increase uveoscleral outflow by acting on FP receptors in the ciliary muscle. AL-8810 is employed to block these effects, thereby confirming the role of the FP receptor in mediating the IOP-lowering action of these drugs. These application notes provide an overview of the use of AL-8810 in uveoscleral outflow research, including its pharmacological properties, experimental protocols, and relevant data.

Pharmacological Profile of AL-8810

AL-8810 acts as a competitive antagonist at the FP receptor, meaning it binds to the same site as the endogenous ligand (PGF2 α) and other FP receptor agonists (e.g., latanoprost acid) without activating the receptor, thus preventing the agonist from binding and eliciting a biological response. It exhibits weak partial agonist activity at high concentrations but is predominantly used for its antagonist properties.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AL-8810.

Table 1: Antagonist Potency of AL-8810 in Various Cell Lines[1]

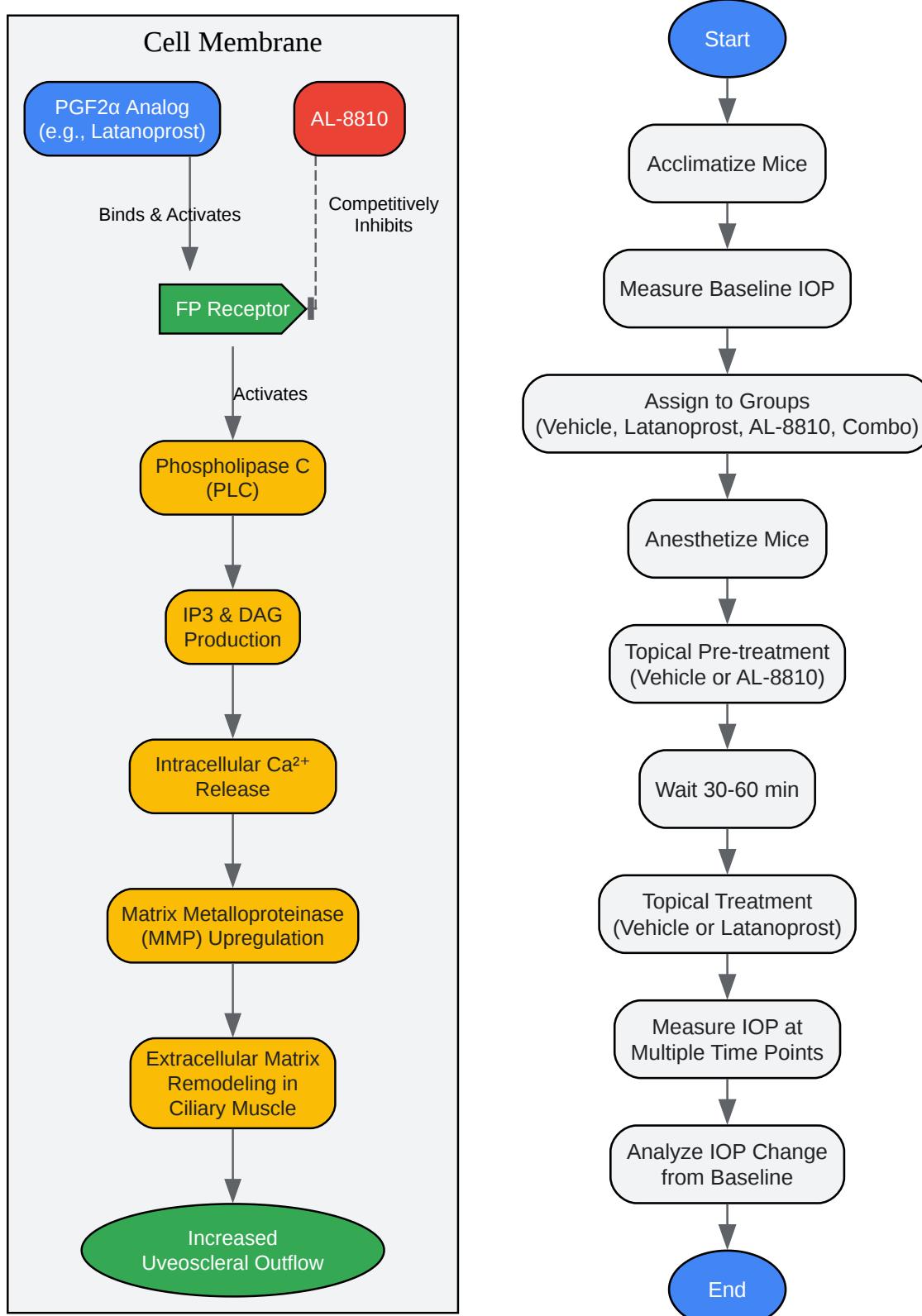
Cell Line	Agonist Used	Parameter	Value
A7r5 (rat aortic smooth muscle)	Fluprostanol	pA2	6.68 ± 0.23
Swiss 3T3 (mouse fibroblasts)	Fluprostanol	pA2	6.34 ± 0.09
A7r5 (rat aortic smooth muscle)	Fluprostanol (100 nM)	Ki (nM)	426 ± 63

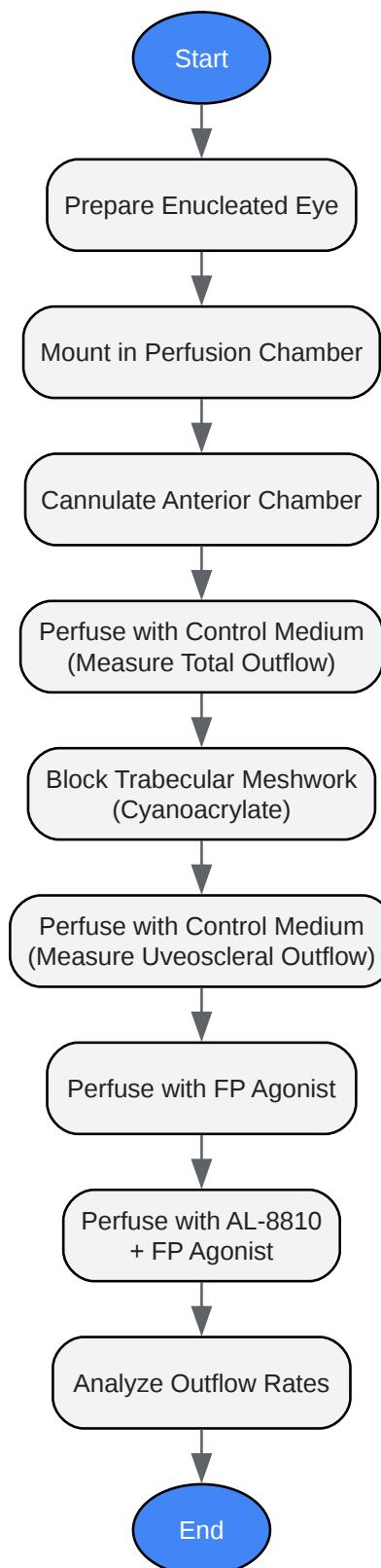
Table 2: Partial Agonist Activity of AL-8810[1]

Cell Line	Parameter	Value (nM)	Emax (% of Cloprostanol)
A7r5 (rat aortic smooth muscle)	EC50	261 ± 44	19%
Swiss 3T3 (mouse fibroblasts)	EC50	186 ± 63	23%

Signaling Pathway of FP Receptor Agonists in Uveoscleral Outflow

The diagram below illustrates the signaling cascade initiated by FP receptor agonists and the inhibitory action of AL-8810.



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References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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